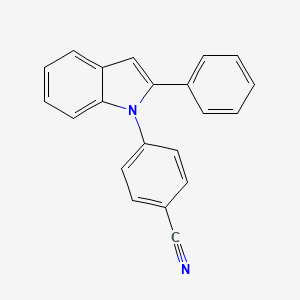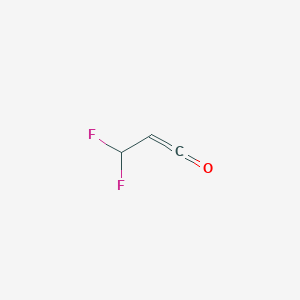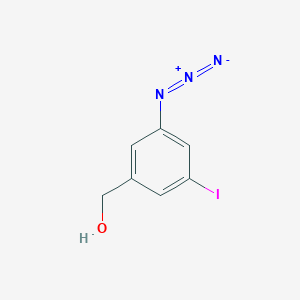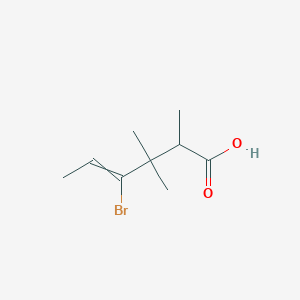
4-Bromo-2,3,3-trimethylhex-4-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2,3,3-trimethylhex-4-enoic acid is an organic compound with the molecular formula C9H15BrO2. It is a derivative of hexenoic acid, characterized by the presence of a bromine atom at the 4th position and three methyl groups at the 2nd and 3rd positions. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,3,3-trimethylhex-4-enoic acid typically involves the bromination of 2,3,3-trimethylhex-4-enoic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 4th position. Common reagents used in this process include bromine (Br2) and a suitable solvent such as dichloromethane (CH2Cl2). The reaction is usually conducted at low temperatures to prevent over-bromination and to achieve high yields .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,3,3-trimethylhex-4-enoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions and reagents used.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products
Substitution: Formation of hydroxyl or amino derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding hydrocarbon.
Scientific Research Applications
4-Bromo-2,3,3-trimethylhex-4-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2,3,3-trimethylhex-4-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the double bond in the hexenoic acid moiety play crucial roles in its reactivity and binding affinity. The compound can undergo nucleophilic substitution or addition reactions, leading to the formation of covalent bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2,3,3-trimethylhex-4-enoic acid: Similar structure but with a chlorine atom instead of bromine.
2,3,3-Trimethylhex-4-enoic acid: Lacks the halogen atom, making it less reactive in substitution reactions.
4-Bromo-2,3,3-trimethylpentanoic acid: Similar structure but with a different carbon chain length.
Uniqueness
4-Bromo-2,3,3-trimethylhex-4-enoic acid is unique due to the presence of the bromine atom, which enhances its reactivity and allows for selective functionalization. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .
Properties
CAS No. |
505066-92-2 |
|---|---|
Molecular Formula |
C9H15BrO2 |
Molecular Weight |
235.12 g/mol |
IUPAC Name |
4-bromo-2,3,3-trimethylhex-4-enoic acid |
InChI |
InChI=1S/C9H15BrO2/c1-5-7(10)9(3,4)6(2)8(11)12/h5-6H,1-4H3,(H,11,12) |
InChI Key |
NQKBEGPHFRSJIO-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C(C)(C)C(C)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(But-2-en-1-yl)oxy]-2-diazonioethen-1-olate](/img/structure/B14233303.png)
![N,N-Dibenzyl-8,8-difluorobicyclo[5.1.0]octan-1-amine](/img/structure/B14233306.png)
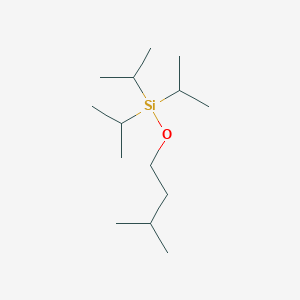
![6-Bromo-7-(bromomethyl)-8-cyclobutyl-2H-[1,3]dioxolo[4,5-G]quinoline](/img/structure/B14233324.png)
![2,5-Bis[4-(3,5-diphenyl-1H-pyrazol-1-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B14233337.png)
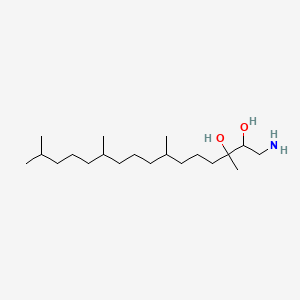
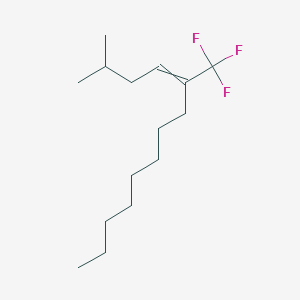
![5-[(4-Methylphenyl)sulfanyl]-4-phenyloxolan-2-one](/img/structure/B14233361.png)
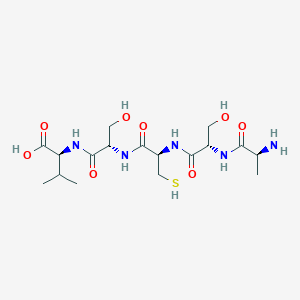
![Phenol, 4-[[2-amino-5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]oxy]-](/img/structure/B14233367.png)
![N-{2-[(1-Hydroxy-3-oxo-5-phenylpent-4-EN-1-YL)sulfanyl]ethyl}acetamide](/img/structure/B14233368.png)
